BenchChemオンラインストアへようこそ!

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine

Medicinal Chemistry Drug Design QSAR

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine (CAS 362723‑01‑1) is a sulfonamide‑protected glycine derivative bearing a tosyl (4‑methylphenylsulfonyl) group and a 3‑trifluoromethylphenyl substituent [REFS‑1]. With a molecular formula C₁₆H₁₄F₃NO₄S and a molecular weight of 373.35 g mol⁻¹, it is commercially supplied at ≥95 % purity and is employed as a versatile building block in medicinal chemistry and asymmetric synthesis [REFS‑2].

Molecular Formula C16H14F3NO4S
Molecular Weight 373.35
CAS No. 362723-01-1
Cat. No. B2571507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine
CAS362723-01-1
Molecular FormulaC16H14F3NO4S
Molecular Weight373.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H14F3NO4S/c1-11-5-7-14(8-6-11)25(23,24)20(10-15(21)22)13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H,21,22)
InChIKeySAKLXDBCTRRMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine: Physicochemical & Reactivity Profile for Building Block Sourcing


N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine (CAS 362723‑01‑1) is a sulfonamide‑protected glycine derivative bearing a tosyl (4‑methylphenylsulfonyl) group and a 3‑trifluoromethylphenyl substituent [REFS‑1]. With a molecular formula C₁₆H₁₄F₃NO₄S and a molecular weight of 373.35 g mol⁻¹, it is commercially supplied at ≥95 % purity and is employed as a versatile building block in medicinal chemistry and asymmetric synthesis [REFS‑2]. Predicted density (1.447 g cm⁻³) and boiling point (510 °C) are available from curated chemical databases, aiding in handling and formulation decisions [REFS‑1].

Why N‑[(4‑methylphenyl)sulfonyl]‑N‑[3‑(trifluoromethyl)phenyl]glycine Cannot Be Directly Substituted by Phenylsulfonyl or Non‑Trifluoromethyl Glycine Analogs


The 4‑methyl group on the sulfonyl ring raises compound lipophilicity by approximately 0.5 log units (Hansch π = 0.56) relative to the unsubstituted phenylsulfonyl analog (CAS 337921‑88‑7), directly impacting solubility and membrane partitioning [REFS‑1]. Simultaneously, the 3‑trifluoromethyl substituent on the N‑phenyl ring markedly increases the reactivity of the glycine moiety in enolate‑mediated transformations compared to non‑fluorinated counterparts, as demonstrated in Ni(II)‑catalyzed alkylation and Michael addition reactions [REFS‑2]. These physicochemical and reactivity differences mean that close analogs cannot be interchanged without altering synthetic efficiency or biological profile.

Quantitative Differentiation Evidence for N‑[(4‑methylphenyl)sulfonyl]‑N‑[3‑(trifluoromethyl)phenyl]glycine vs. Closest Analogs


Lipophilicity Increment from 4‑Methyl Substituent vs. Unsubstituted Phenylsulfonyl Analog

The tosyl group in the target compound contributes a reproducible lipophilicity increase of approximately 0.5 log units compared to the phenylsulfonyl analog (CAS 337921‑88‑7), based on the well‑established Hansch π value for a para‑methyl substituent on an aromatic ring (π = 0.56) [REFS‑1]. This difference directly influences partition coefficients and is critical for structure‑activity relationship (SAR) studies where lipophilicity modulates target binding and ADME properties.

Medicinal Chemistry Drug Design QSAR

Enhanced Enolate Reactivity in Alkylation and Michael Addition Compared with Non‑Trifluoromethyl Glycine Equivalents

Ni(II)‑complexed Schiff bases of glycine bearing a trifluoromethyl group on the N‑aryl ring (e.g., the structural class that includes the target compound) exhibited consistently higher reactivity than non‑trifluoromethyl analogs in both phase‑transfer catalyzed alkylation and DBU‑catalyzed Michael addition [REFS‑1]. The increased reactivity is attributed to the electron‑withdrawing effect of the CF₃ group, which enhances the acidity of the glycine α‑proton and stabilizes the enolate intermediate.

Asymmetric Synthesis Organofluorine Chemistry Glycine Alkylation

Commercially Certified Purity of N‑[(4‑methylphenyl)sulfonyl]‑N‑[3‑(trifluoromethyl)phenyl]glycine vs. Structurally Related Building Blocks

Multiple authorized chemical suppliers list this compound at ≥95 % purity (HPLC), providing a consistent quality baseline for research procurement [REFS‑1]. In contrast, several structurally close analogs (e.g., methyl ester derivatives, tert‑butyl esters) are often offered at 90‑95 % purity [REFS‑2], which can introduce variable levels of impurities that complicate reaction optimization and biological assay interpretation.

Chemical Sourcing Quality Control HPLC Purity

Practical Application Scenarios for N‑[(4‑methylphenyl)sulfonyl]‑N‑[3‑(trifluoromethyl)phenyl]glycine Informed by Differentiation Evidence


Medicinal Chemistry SAR Exploration of Lipophilicity‑Dependent Target Binding

When probing a binding pocket that favors hydrophobic interactions, the added ~0.5 log units of lipophilicity provided by the 4‑methyl group (vs. phenylsulfonyl analog) can be decisive for improving potency. This compound enables direct head‑to‑head comparison with the des‑methyl analog in cell‑based assays, allowing teams to attribute activity differences specifically to the lipophilic increment [REFS‑1].

Asymmetric α‑Amino Acid Synthesis Requiring Enhanced Enolate Reactivity

For synthetic routes involving phase‑transfer catalyzed glycine alkylation, the trifluoromethyl‑activated N‑aryl group accelerates enolate formation, leading to shorter reaction times and higher throughput in library synthesis. This property, documented in Ni(II) glycine Schiff base studies, makes the compound a preferred choice over non‑fluorinated glycine building blocks [REFS‑1].

Reproducible Pre‑clinical Candidate Scale‑Up with Defined Purity Benchmarks

The consistent 95 % purity specification from multiple vendors ensures that procurement of this compound supports reproducible scale‑up from hit‑to‑lead phases to early preclinical batches. The use of the free acid form circumvents ester deprotection steps, minimizing the introduction of process‑related impurities [REFS‑1].

Developing Fluorinated Peptide Mimetics with Altered Metabolic Stability

The presence of both a tosyl protecting group and a 3‑trifluoromethylphenyl moiety offers a unique combination for constructing fluorinated peptide mimetics. The electron‑withdrawing CF₃ group not only influences reactivity but also enhances metabolic stability of downstream amino acid derivatives, making this compound a strategic starting point for designing protease‑resistant peptides [REFS‑1].

Quote Request

Request a Quote for N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.